Ethenzamide
Overview
Description
Ethenzamide (2-ethoxybenzamide) is a common analgesic and anti-inflammatory drug that is used for the relief of fever, headaches, and other minor aches and pains . It is also an ingredient in numerous cold medications and many prescription analgesics .
Synthesis Analysis
Ethenzamide cocrystals have been synthesized by mechanochemical synthesis . Polyphenols have been selected as coformers based on ethenzamide synthon preference as well as their safety profile and antioxidant character . Theoretical calculations have been made to evaluate the strength of intermolecular interactions and their role in crystal packing .
Molecular Structure Analysis
The molecular structures of Ethenzamide cocrystals were optimized by density functional theory (DFT) . The results of THz and Raman spectra with the DFT simulations for the three cocrystals revealed that the ETZ-GA cocrystal formed an O−H∙∙∙O hydrogen bond between the -OH of GA and oxygen of the amide group of the ETZ molecule .
Chemical Reactions Analysis
Pharmaceutical cocrystals of Ethenzamide were synthesized by the solvent evaporation method . Analysis of the crystal structures revealed that of the six cocrystals reported, four of them are sustained by carboxylic acid – carboxamide supramolecular heterosynthon .
Physical And Chemical Properties Analysis
Physicochemical properties such as solubility and dissolution rate were measured and it was found that all the cocrystals dissolve faster and their equilibrium solubility is higher than the parent Ethenzamide .
Scientific Research Applications
Structural Characterization and Enhancement of Solubility
Researchers have explored the formation of cocrystals of Ethenzamide with aliphatic dicarboxylic acids to improve its solubility and stability. Kozak, Marek, and Pindelska (2019) found that cocrystals with glutaric, malonic, and maleic acids, obtained through neat grinding and slow evaporation, showed significantly higher solubility in simulated gastric fluids, approximately 1.6 times higher than Ethenzamide alone Kozak et al., 2019.
Pharmaceutical Cocrystal Polymorphs
Sokal et al. (2017) investigated the pharmaceutical properties of two Ethenzamide-gentisic acid cocrystal polymorphs , focusing on their drug release profiles, stability, and solubility during the standard technological processes leading to tablet formation. The study emphasized the significance of selecting the appropriate polymorph for achieving desired drug release rates Sokal et al., 2017.
Molecular Conformation and Crystallization
Back et al. (2012) delved into the molecular conformation and crystallization behavior of Ethenzamide , highlighting its conformational flexibility and unusual crystallization patterns compared to its co-crystals and similar molecules. This study provided insights into the challenges associated with growing large Ethenzamide crystals and their potential solutions Back et al., 2012.
Analgesic Mechanism at the Spinal Cord
In a different approach, Nikaido et al. (2020) explored Ethenzamide's analgesic mechanism , particularly its action at the spinal cord. The study identified multiple mechanisms of action, including the blockade of the 5HT2B receptor, highlighting its complex analgesic pathways beyond typical NSAID activity Nikaido et al., 2020.
Granulation and Tablet Manufacturing
Further research by Kawaguchi et al. (2000) focused on the granulation of Ethenzamide for tablet manufacturing. This study evaluated the binding force between particles and the plasticity of tablets, contributing to the optimization of Ethenzamide's formulation for improved pharmaceutical applications Kawaguchi et al., 2000.
Future Directions
Ethenzamide is widely used in clinics, sometimes in combination with other NSAIDs . It belongs to class II drugs in the Biopharmaceutical Classification System (BSC), i.e., it shows a rather poor solubility in water as well as poor permeation through biological membranes . Consequently, a wide number of references can be found regarding strategies either to enhance its solubility or to improve its dissolution rate .
properties
IUPAC Name |
2-ethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNKFTQSBPKMBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Record name | 2-ETHOXYBENZAMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020581 | |
Record name | 2-Ethoxybenzamide | |
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Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-ethoxybenzamide appears as white or almost-white crystalline powder. Almost odorless. Tasteless. (NTP, 1992) | |
Record name | 2-ETHOXYBENZAMIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 61 °F (NTP, 1992) | |
Record name | 2-ETHOXYBENZAMIDE | |
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Product Name |
Ethenzamide | |
CAS RN |
938-73-8 | |
Record name | 2-ETHOXYBENZAMIDE | |
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Record name | 2-Ethoxybenzamide | |
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Record name | Ethenzamide [INN:BAN:JAN] | |
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Record name | Ethenzamide | |
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Record name | ethenzamide | |
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Record name | Benzamide, 2-ethoxy- | |
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Record name | 2-Ethoxybenzamide | |
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Record name | Ethenzamide | |
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Record name | ETHENZAMIDE | |
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Melting Point |
270 to 273 °F (NTP, 1992) | |
Record name | 2-ETHOXYBENZAMIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20356 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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